molecular formula C20H20N4O2S2 B4217976 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B4217976
M. Wt: 412.5 g/mol
InChI Key: ALEQVUTZIWCFDJ-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is a complex organic compound that features a unique combination of benzothiazole, piperazine, thienyl, and pyrrolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring can be introduced through nucleophilic substitution reactions, while the thienylmethyl group can be added via Friedel-Crafts alkylation. The final step often involves the formation of the pyrrolidinedione ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and thienyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the thienyl and pyrrolidinedione groups may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is unique due to its multi-functional structure, which combines several bioactive moieties into a single molecule. This structural complexity allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities and applications.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c25-18-12-16(19(26)24(18)13-14-4-3-11-27-14)22-7-9-23(10-8-22)20-21-15-5-1-2-6-17(15)28-20/h1-6,11,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQVUTZIWCFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

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